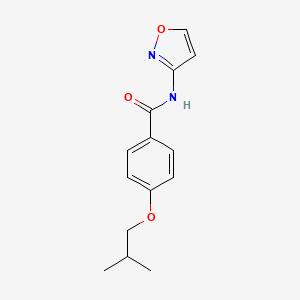![molecular formula C13H17Cl2NO2 B5194177 4-[3-(2,3-dichlorophenoxy)propyl]morpholine](/img/structure/B5194177.png)
4-[3-(2,3-dichlorophenoxy)propyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2,3-dichlorophenoxy)propyl]morpholine, also known as SR-57227A, is a synthetic compound that belongs to the class of phenylpropylamines. It is a selective agonist of the 5-HT3 receptor, which is a subtype of the serotonin receptor. This receptor is widely distributed in the central and peripheral nervous systems and plays an important role in the regulation of various physiological processes.
Mecanismo De Acción
4-[3-(2,3-dichlorophenoxy)propyl]morpholine acts as a selective agonist of the 5-HT3 receptor, which is a ligand-gated ion channel that allows the passage of ions across the cell membrane. Activation of this receptor leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
4-[3-(2,3-dichlorophenoxy)propyl]morpholine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior. Additionally, it has been shown to decrease the release of acetylcholine, which is a neurotransmitter that is involved in the regulation of memory and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(2,3-dichlorophenoxy)propyl]morpholine has several advantages for use in laboratory experiments. It is a highly selective agonist of the 5-HT3 receptor, which means that it can be used to study the specific effects of activation of this receptor. Additionally, it has been shown to have a relatively low toxicity profile in animal models.
However, there are also some limitations to the use of 4-[3-(2,3-dichlorophenoxy)propyl]morpholine in laboratory experiments. It has a relatively short half-life, which means that it may need to be administered multiple times in order to maintain its effects. Additionally, it has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 4-[3-(2,3-dichlorophenoxy)propyl]morpholine. One area of interest is the potential use of this compound in the treatment of drug addiction. Further research is needed to determine the optimal dosing and administration schedule for this compound in this context.
Another potential future direction is the investigation of the effects of 4-[3-(2,3-dichlorophenoxy)propyl]morpholine on other physiological processes, such as inflammation and immune function. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on neurotransmitter release and receptor activation.
In conclusion, 4-[3-(2,3-dichlorophenoxy)propyl]morpholine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts as a selective agonist of the 5-HT3 receptor and has been shown to have a number of biochemical and physiological effects in animal models. While there are some limitations to its use in laboratory experiments, there are several potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of 4-[3-(2,3-dichlorophenoxy)propyl]morpholine involves several steps, starting with the reaction of 2,3-dichlorophenol with propargyl bromide to form 3-(2,3-dichlorophenoxy)propyne. This intermediate is then reacted with morpholine in the presence of a palladium catalyst to yield 4-[3-(2,3-dichlorophenoxy)propyl]morpholine.
Aplicaciones Científicas De Investigación
4-[3-(2,3-dichlorophenoxy)propyl]morpholine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antiemetic, analgesic, anxiolytic, and antidepressant effects in animal models. Additionally, it has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
Propiedades
IUPAC Name |
4-[3-(2,3-dichlorophenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2/c14-11-3-1-4-12(13(11)15)18-8-2-5-16-6-9-17-10-7-16/h1,3-4H,2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKRWTSNIMMYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-{2-phenyl-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5194098.png)
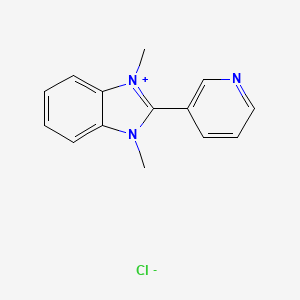

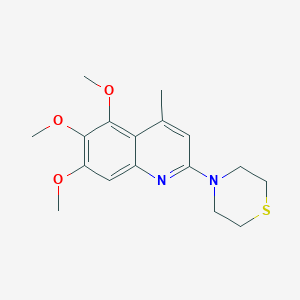

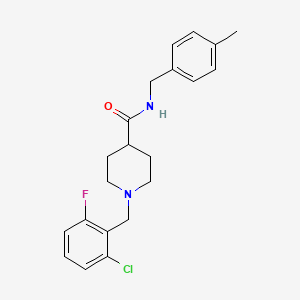
![N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine](/img/structure/B5194133.png)
![N-[5-(1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5194147.png)
![2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5194156.png)
![ethyl [3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B5194159.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5194162.png)
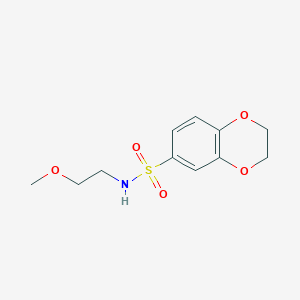
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-ethyl-3-methyl-4-quinolinyl)acetamide diethanedioate](/img/structure/B5194170.png)
